molecular formula C21H16O2 B11836188 3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one CAS No. 2674-45-5

3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one

Cat. No.: B11836188
CAS No.: 2674-45-5
M. Wt: 300.3 g/mol
InChI Key: OXKYDSBSPQCICV-UHFFFAOYSA-N
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Description

3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one is an organic compound that belongs to the class of isochromenones. This compound is characterized by its unique structure, which includes a dihydroisochromenone core with two phenyl groups attached at the 3-position. It has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one can be achieved through several methods. One common approach involves the cyclization of phenyl-substituted precursors under acidic or basic conditions. For example, the reaction of 3-phenylpropanoic acid with phenylmagnesium bromide followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and controlled reaction conditions to achieve efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield ketones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

3,3-Diphenyl-3,4-dihydro-1H-isochromen-1-one and its analogs have been studied for their antioxidant and antiplatelet activities. Research indicates that compounds with similar isochromene structures exhibit promising effects in inhibiting platelet aggregation, which is crucial for developing treatments for cardiovascular diseases. In a recent study, synthesized analogs demonstrated antioxidant activities significantly greater than ascorbic acid and showed potential as antiplatelet agents, outperforming aspirin in several assays .

Case Study: Antioxidant and Antiplatelet Activity

  • Objective : To evaluate the antioxidant and antiplatelet activities of 3-phenyl-1H-isochromen-1-one analogs.
  • Methodology : Synthesis of various analogs followed by in vitro testing using DPPH assays and arachidonic acid-induced platelet aggregation models.
  • Results : Five compounds exhibited antioxidant activity 7 to 16 times more potent than ascorbic acid, while several showed enhanced antiplatelet activity compared to aspirin .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex heterocyclic systems. Its structure allows for various modifications that can lead to the development of new compounds with diverse biological activities.

Synthesis Applications

  • Isochromene Derivatives : The isochromene framework can be utilized to synthesize isoquinolines and other aromatic compounds that are valuable in pharmaceutical chemistry .
  • Biotransformation Studies : Research has explored the ability of fungi and yeast to transform related compounds into bioactive derivatives, highlighting the compound's role in biocatalysis and green chemistry approaches .

Beyond antioxidant properties, this compound has been investigated for its potential neuroprotective effects. Studies suggest that derivatives of this compound can inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), making them candidates for Alzheimer's disease treatment.

Case Study: Neuroprotective Potential

  • Objective : To assess the inhibitory effects on AChE and MAOs.
  • Results : Certain derivatives showed effective inhibition of both enzymes with no observed toxicity at therapeutic concentrations. This suggests a potential pathway for developing multi-targeted therapies for neurodegenerative conditions .

Summary Table of Applications

Application AreaSpecific ActivityReference
Medicinal ChemistryAntioxidant and antiplatelet activity
Organic SynthesisIntermediate for heterocyclic compounds
Biological ActivityInhibition of AChE and MAOs

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antiplatelet activity is linked to its inhibition of cyclooxygenase-1 (COX-1) enzyme and arachidonic acid-induced platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one is unique due to its dual phenyl substitution, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

3,3-Diphenyl-3,4-dihydro-1H-isochromen-1-one, also known as a derivative of isochromenone, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyDetails
CAS Number 2674-45-5
Molecular Formula C18H16O2
Molecular Weight 272.32 g/mol
IUPAC Name 3,3-Diphenyl-3,4-dihydro-2H-chromen-2-one

This compound features a bicyclic structure that includes a chromenone core, which is known for its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . A study assessed the compound's ability to scavenge free radicals and concluded that it effectively reduces oxidative stress in cellular models. The antioxidant mechanism is primarily attributed to the presence of phenolic groups in its structure.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties , particularly against various bacterial strains. In vitro studies demonstrated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation in various cancer types such as breast and lung cancer. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications. The interaction with these enzymes may provide insights into its therapeutic uses in conditions like arthritis and other inflammatory diseases.

Case Study 1: Antioxidant Activity Evaluation

A detailed study was conducted to evaluate the antioxidant efficacy of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in oxidative markers in treated cells compared to controls.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that treatment with this compound resulted in a notable decrease in bacterial load in infected tissues.

Discussion

The biological activities of this compound highlight its potential as a versatile therapeutic agent. Its antioxidant properties may contribute to protective effects against chronic diseases related to oxidative stress. Furthermore, its antimicrobial and anticancer activities position it as a candidate for future drug development.

Properties

CAS No.

2674-45-5

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

3,3-diphenyl-4H-isochromen-1-one

InChI

InChI=1S/C21H16O2/c22-20-19-14-8-7-9-16(19)15-21(23-20,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2

InChI Key

OXKYDSBSPQCICV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)OC1(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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